molecular formula C8H11ClN2O2S B589448 3-(Methylsulfonyl)benzamidine hydrochloride CAS No. 150296-24-5

3-(Methylsulfonyl)benzamidine hydrochloride

Cat. No. B589448
M. Wt: 234.698
InChI Key: UTXPVPNVSXNQBX-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzamidine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S . It is used for research and development purposes .


Synthesis Analysis

The synthesis of benzamidine derivatives, including 3-(Methylsulfonyl)benzamidine hydrochloride, involves complex chemical reactions . In one study, multivalent benzamidine inhibitors of varying valencies and linker lengths were synthesized to systematically study their effect on plasmin inhibition .


Molecular Structure Analysis

The molecular structure of 3-(Methylsulfonyl)benzamidine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Methylsulfonyl)benzamidine hydrochloride can be found in databases like PubChem . It has a molecular weight of 234.698.

Scientific Research Applications

Subheading Cardiac Electrophysiological Applications

Research has identified certain substituted benzamides and sulfonamides, including derivatives of 3-(Methylsulfonyl)benzamidine hydrochloride, as possessing potent Class III antiarrhythmic activity. These compounds show significant potential in addressing cardiac arrhythmias without affecting conduction. Notably, compounds with a 2-aminobenzimidazole group exhibited the highest potency, indicating a potential pathway for the development of new antiarrhythmic drugs (Ellingboe et al., 1992). Additionally, another study outlined the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating that the 1H-imidazol-1-yl moiety could be a viable alternative to the methylsulfonylamino group for inducing Class III electrophysiological activity (Morgan et al., 1990).

Na+/H+ Antiporter Inhibition

Subheading Implications in Myocardial Infarction Treatment

Studies have highlighted the significance of inhibiting the Na+/H+ exchanger during cardiac ischemia and reperfusion for preserving cellular integrity. In this context, benzoylguanidines, including compounds related to 3-(Methylsulfonyl)benzamidine hydrochloride, have been identified as potent and selective Na+/H+ exchanger (NHE) inhibitors. These compounds hold promise as adjunctive therapy in treating acute myocardial infarction. The specific substitution patterns on the benzoylguanidine molecules significantly influence their inhibitory potency, with certain derivatives showing high in vitro activities and acting cardioprotectively (Baumgarth et al., 1997).

Novel Synthetic Applications

Subheading Innovation in Organic Synthesis

Recent advancements in organic synthesis have demonstrated the utility of 3-(Methylsulfonyl)benzamidine hydrochloride derivatives in generating novel compounds. For instance, a radical relay strategy was developed for creating 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite. This method highlights the potential of these compounds in organic synthesis, offering efficient pathways under mild conditions and expanding the repertoire of available synthetic methodologies (Gong et al., 2019).

Safety And Hazards

3-(Methylsulfonyl)benzamidine hydrochloride is used for research and development purposes and is not intended for medicinal, household, or other uses . Safety data sheets provide information on its hazards .

Future Directions

The future directions of research on 3-(Methylsulfonyl)benzamidine hydrochloride and similar compounds involve further exploration of their synthesis, properties, and potential applications . For example, understanding the role of water in the binding of benzamidine to trypsin could enhance the design of new drugs .

properties

IUPAC Name

3-methylsulfonylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPVPNVSXNQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)benzamidine hydrochloride

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